molecular formula C22H28N4O4S B2558890 N-(2-(benzylamino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide CAS No. 899991-39-0

N-(2-(benzylamino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide

Cat. No.: B2558890
CAS No.: 899991-39-0
M. Wt: 444.55
InChI Key: YOLLIKLWLUGBMP-UHFFFAOYSA-N
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Description

This compound is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its ability to mimic a peptide bond. The benzylamino and tosyl groups suggest that this compound could have interesting biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely show the piperazine ring, with the benzylamino and tosyl groups attached. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Piperazine derivatives are generally soluble in organic solvents but may be less soluble in water .

Scientific Research Applications

Chemical Synthesis and Molecular Structure

Research in chemical synthesis focuses on creating new compounds with potential therapeutic applications. For example, the synthesis of pyrimido[1,2‐a]benzimidazoles and their transformation into imidazo[1,2‐a]benzimidazoles demonstrates the versatility of amidine and imidate derivatives in accessing variously substituted analogs through catalytic hydrogenation and reductive processes (Troxler & Weber, 1974).

Biological Activity

Studies on compounds with similar frameworks, such as 4- and 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides, have been evaluated for their biological activity against microbial strains, demonstrating the potential for developing new antimicrobials. These compounds showed activity comparable to or higher than standard drugs like isoniazid and ciprofloxacin, indicating their significance in drug discovery (Imramovský et al., 2011).

Cocrystallization and Supramolecular Chemistry

Research on cocrystallization of N-donor type compounds with 5-sulfosalicylic acid explores hydrogen-bonding and supramolecular architectures, which is crucial for understanding drug-receptor interactions and designing drugs with enhanced efficacy (Wang et al., 2011).

Nootropic Agents

The synthesis of 1,4-disubstituted 2-oxopyrrolidines and related compounds as potential nootropic agents illustrates the application of complex organic syntheses in creating molecules that could improve cognitive functions, showcasing the intersection of organic chemistry and neuroscience (Valenta et al., 1994).

Safety and Metabolic Studies

Metabolites in Safety Testing (MIST) studies, such as those conducted on a glucokinase activator, highlight the importance of understanding the metabolic profiles of new chemical entities in early clinical development. These studies are crucial for assessing the safety and efficacy of potential therapeutic agents (Sharma et al., 2014).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Piperazine derivatives are often used as ligands for various receptors in the body .

Safety and Hazards

The safety and hazards of a compound depend on its structure and properties. It’s important to handle all chemicals with care and to follow safety protocols .

Properties

IUPAC Name

N-[2-(benzylamino)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O4S/c1-18-8-10-20(11-9-18)31(29,30)26(22(28)25-14-12-24(2)13-15-25)17-21(27)23-16-19-6-4-3-5-7-19/h3-11H,12-17H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOLLIKLWLUGBMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=CC=C2)C(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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